molecular formula C10H11FN2O3 B1224300 Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate

Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate

Cat. No.: B1224300
M. Wt: 226.2 g/mol
InChI Key: QSWJAPATSOQZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a fluorophenyl group attached to a hydrazinyl moiety, which is further connected to an oxoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 4-fluorophenylhydrazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

    Chemical Biology: The compound is used in chemical biology research to study enzyme mechanisms and inhibitor design.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(4-chlorophenyl)hydrazinyl]-2-oxoacetate
  • Ethyl 2-[2-(4-bromophenyl)hydrazinyl]-2-oxoacetate
  • Ethyl 2-[2-(4-methylphenyl)hydrazinyl]-2-oxoacetate

Uniqueness

Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C10H11FN2O3

Molecular Weight

226.2 g/mol

IUPAC Name

ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate

InChI

InChI=1S/C10H11FN2O3/c1-2-16-10(15)9(14)13-12-8-5-3-7(11)4-6-8/h3-6,12H,2H2,1H3,(H,13,14)

InChI Key

QSWJAPATSOQZQJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NNC1=CC=C(C=C1)F

Canonical SMILES

CCOC(=O)C(=O)NNC1=CC=C(C=C1)F

solubility

20.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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